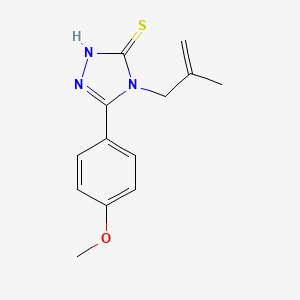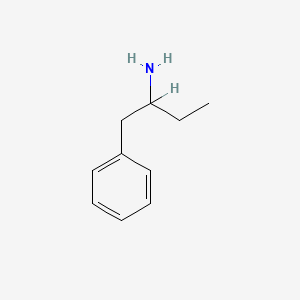
N-(3-chloro-4-naphthalen-2-yloxyphenyl)-6-methoxy-2-methylquinolin-4-amine
Vue d'ensemble
Description
N-(3-chloro-4-naphthalen-2-yloxyphenyl)-6-methoxy-2-methylquinolin-4-amine is a complex organic compound with potential applications in various scientific fields
Mécanisme D'action
Target of Action
TCMDC-124209, also known as Oprea1_036591, N-[3-chloro-4-(naphthalen-2-yloxy)phenyl]-6-methoxy-2-methylquinolin-4-amine, GNF-PF-2622, or N-(3-chloro-4-(naphthalen-2-yloxy)phenyl)-6-methoxy-2-methylquinolin-4-amine, primarily targets the Plasmodium falciparum cytoplasmic asparaginyl-tRNA synthetase (PfAsnRS) . This enzyme plays a crucial role in protein translation, making it a promising target for antimalarial drug development .
Mode of Action
TCMDC-124209 acts as a reaction hijacking inhibitor of PfAsnRS . It inhibits protein translation and activates the amino acid starvation response . The inhibition of PfAsnRS occurs via enzyme-mediated production of an Asn-TCMDC-124209 adduct . This unique mode of action allows TCMDC-124209 to selectively inhibit the parasite’s enzyme while having much less susceptibility to the human equivalent .
Biochemical Pathways
The primary biochemical pathway affected by TCMDC-124209 is the protein translation pathway in Plasmodium falciparum . By inhibiting PfAsnRS, TCMDC-124209 disrupts the normal function of this pathway, leading to an amino acid starvation response . This disruption can lead to the death of the parasite, providing the compound’s antimalarial effect .
Result of Action
The molecular and cellular effects of TCMDC-124209’s action primarily involve the inhibition of protein translation within the Plasmodium falciparum parasite . This inhibition leads to an amino acid starvation response, disrupting the normal cellular functions of the parasite and potentially leading to its death . This mechanism provides the basis for TCMDC-124209’s antimalarial activity .
Analyse Biochimique
Biochemical Properties
TCMDC-124209 has been found to interact with enzymes such as Prolyl-tRNA synthetase (ProRS) in the Plasmodium falciparum, a parasite responsible for malaria . This interaction suggests that TCMDC-124209 may play a role in inhibiting the activity of this enzyme, thereby affecting the parasite’s survival .
Cellular Effects
The cellular effects of TCMDC-124209 are primarily observed in its interactions with the Plasmodium falciparum. The compound’s inhibitory effect on the ProRS enzyme can potentially disrupt the parasite’s protein synthesis, affecting its growth and survival .
Molecular Mechanism
The molecular mechanism of TCMDC-124209 involves its binding to the ProRS enzyme, inhibiting its activity . This interaction is likely facilitated by the compound’s specific chemical structure, which allows it to bind effectively to the enzyme .
Temporal Effects in Laboratory Settings
Its inhibitory effects on the ProRS enzyme suggest that it may have long-term impacts on the survival and growth of the Plasmodium falciparum .
Metabolic Pathways
Given its interaction with the ProRS enzyme, it may be involved in pathways related to protein synthesis in the Plasmodium falciparum .
Méthodes De Préparation
The synthesis of N-(3-chloro-4-naphthalen-2-yloxyphenyl)-6-methoxy-2-methylquinolin-4-amine involves multiple steps, starting from readily available starting materials. One of the synthetic routes includes the following steps:
Formation of 3-chloro-4-(naphthalen-2-yloxy)aniline: This intermediate can be synthesized from naphthalene and 2-(2-chloro-4-nitrophenoxy) compounds.
Coupling with 6-methoxy-2-methylquinoline: The intermediate is then coupled with 6-methoxy-2-methylquinoline under specific reaction conditions to form the final product.
Industrial production methods may involve optimizing these steps for higher yields and purity, using advanced techniques such as catalytic reactions and continuous flow processes.
Analyse Des Réactions Chimiques
N-(3-chloro-4-naphthalen-2-yloxyphenyl)-6-methoxy-2-methylquinolin-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert nitro groups to amines or reduce other functional groups present in the molecule.
Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions, leading to a variety of substituted derivatives.
Applications De Recherche Scientifique
N-(3-chloro-4-naphthalen-2-yloxyphenyl)-6-methoxy-2-methylquinolin-4-amine has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Researchers explore its potential as a bioactive compound, investigating its interactions with biological targets.
Medicine: The compound is studied for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: It may be used in the development of new materials, dyes, and other industrial applications.
Comparaison Avec Des Composés Similaires
N-(3-chloro-4-naphthalen-2-yloxyphenyl)-6-methoxy-2-methylquinolin-4-amine can be compared with similar compounds such as:
N-(3-chloro-4-phenoxyphenyl)-6-methoxy-2-methylquinolin-4-amine: This compound lacks the naphthalene moiety, which may affect its chemical properties and biological activity.
N-(3-chloro-4-naphthalen-2-yloxyphenyl)-2-methylquinolin-4-amine: The absence of the methoxy group in this compound may lead to differences in reactivity and interactions with biological targets.
The unique combination of functional groups in this compound contributes to its distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Propriétés
IUPAC Name |
N-(3-chloro-4-naphthalen-2-yloxyphenyl)-6-methoxy-2-methylquinolin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21ClN2O2/c1-17-13-26(23-16-21(31-2)10-11-25(23)29-17)30-20-8-12-27(24(28)15-20)32-22-9-7-18-5-3-4-6-19(18)14-22/h3-16H,1-2H3,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMCGZKAHUKOWQN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C=C(C=CC2=N1)OC)NC3=CC(=C(C=C3)OC4=CC5=CC=CC=C5C=C4)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
305866-70-0 | |
| Record name | N-[3-chloro-4-(naphthalen-2-yloxy)phenyl]-6-methoxy-2-methylquinolin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![6H-spiro[benzo[h]quinazoline-5,1'-cyclopentane]-4-amine](/img/structure/B3423501.png)
![(2E)-3-[5-(2,5-dichlorophenyl)furan-2-yl]-1-phenylprop-2-en-1-one](/img/structure/B3423509.png)






![2-{[2-(Anilinocarbonyl)anilino]carbonyl}benzoic acid](/img/new.no-structure.jpg)
![2-[(3-Carbamoylphenyl)carbamoyl]benzoic acid](/img/structure/B3423563.png)
